An In-Depth Technical Guide on the Physicochemical Properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
An In-Depth Technical Guide on the Physicochemical Properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general methodologies applicable to the synthesis and characterization of imidazole aldehydes.
Core Physicochemical Properties
The fundamental physicochemical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde are summarized in the table below. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Boiling Point (Predicted) | 314.2 ± 45.0 °C | |
| Melting Point | Not available | |
| Density (Predicted) | 1.180 g/cm³ | |
| pKa (Predicted) | 12.84 ± 0.10 | |
| Solubility | No experimental data available. Imidazole and its derivatives are generally soluble in polar organic solvents and show some solubility in water, which is pH-dependent. | |
| LogP (Predicted) | No experimental data available. |
Synthesis and Characterization
General Experimental Workflow for Imidazole Aldehyde Synthesis
The following diagram outlines a generalized workflow for the synthesis and characterization of an imidazole aldehyde, adaptable for 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
Caption: Generalized workflow for the synthesis and characterization of imidazole aldehydes.
Experimental Protocols
General Synthesis via Debus-Radziszewski Reaction:
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Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., diacetyl for the 4,5-dimethyl substitution), an aldehyde (e.g., glyoxal or a precursor), and a source of ammonia (e.g., ammonium acetate) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium carbonate solution). The crude product may precipitate or be extracted with an organic solvent.
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Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the pure imidazole aldehyde.
Characterization Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is used to confirm the presence of the aldehyde proton (typically a singlet around 9-10 ppm), the methyl protons (singlets in the aliphatic region), and the N-H proton of the imidazole ring (a broad singlet, the chemical shift of which can vary depending on the solvent and concentration).
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of 180-190 ppm), the sp² carbons of the imidazole ring, and the carbons of the methyl groups.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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The IR spectrum should display a characteristic C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. Other significant peaks would include N-H stretching (a broad band around 3200-3400 cm⁻¹) and C-H stretching of the methyl groups.
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Mass Spectrometry (MS):
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Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 4,5-dimethyl-1H-imidazole-2-carbaldehyde (124.14 g/mol ).
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Biological and Pharmacological Context
While no specific signaling pathways involving 4,5-dimethyl-1H-imidazole-2-carbaldehyde have been identified in the literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.
The following diagram illustrates the diverse biological activities associated with the imidazole core structure, providing a potential context for the utility of 4,5-dimethyl-1H-imidazole-2-carbaldehyde in drug discovery and development.
Caption: Diverse biological activities associated with the imidazole scaffold.
The presence of the aldehyde functional group on the 4,5-dimethyl-1H-imidazole core suggests its potential as a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The aldehyde can readily undergo reactions such as reductive amination, condensation, and oxidation to introduce diverse functionalities, enabling the exploration of a broad chemical space for drug discovery.
Conclusion
4,5-dimethyl-1H-imidazole-2-carbaldehyde is a molecule of interest with predicted physicochemical properties that suggest its potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound are currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-established chemistry and pharmacology of the imidazole class of compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
